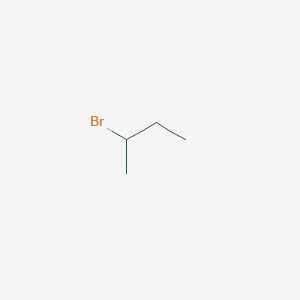

1-Propyl Etodolac

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

奥利塔万星 (Oritavancin) 是一种口服活性糖肽类抗生素。它属于脂糖肽类,主要用于治疗革兰氏阳性菌引起的感染。

作用机制

奥利塔万星的作用机制包括与细菌细胞壁前体(肽聚糖)结合并破坏其掺入。它还会影响膜完整性。

生化分析

Biochemical Properties

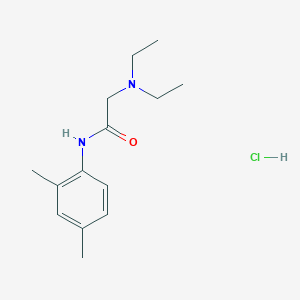

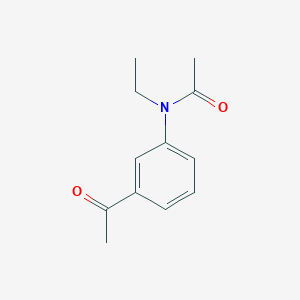

1-Propyl Etodolac interacts with various enzymes and proteins. It is an impurity in the synthesis of Etodolac and may have use in the treatment of myeloma . It is known to inhibit cyclooxygenase (COX), an enzyme that plays a crucial role in the inflammatory response .

Cellular Effects

This compound has significant effects on cellular processes. It has been found to activate and then desensitize Transient Receptor Potential Ankyrin 1 (TRPA1) channels in heterologous expressing HEK293 cells as well as in Dorsal Root Ganglion (DRG) neurons . This modulation of TRPA1 channels may contribute to the anti-inflammatory and analgesic clinical effects of Etodolac .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. As an NSAID, it primarily reduces the biosynthesis of prostaglandins by inhibiting COX . This inhibition is thought to be responsible for the antipyretic, analgesic, and anti-inflammatory actions of NSAIDs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a propellant-free topical spray formulation of Etodolac was developed to provide a quick onset of action and sustained release of the drug . This formulation was found to be stable in an acidic environment and readily hydrolyzed in a basic environment .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the COX enzymes that convert arachidonic acid into prostaglandins . This inhibition disrupts the production of prostaglandins, thereby reducing inflammation and pain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. For instance, the absorption of Etodolac is highly variable due to gastric transit kinetics and low aqueous solubility . The disposition parameters also differ substantially between the R- and S-enantiomers of Etodolac .

准备方法

合成路线:

奥利塔万星可以通过化学方法合成。虽然具体的合成路线可能有所不同,但通常涉及将各种结构单元偶联以形成糖肽结构。

反应条件:

奥利塔万星合成的具体反应条件是专有的,但它们可能包括保护和脱保护步骤,肽键形成和糖基化反应。

工业生产:

奥利塔万星是利用大型发酵工艺在工业上生产的。工业生产的具体细节是保密的,但它涉及微生物发酵、纯化和制剂。

化学反应分析

奥利塔万星会经历一些化学反应:

细胞壁合成抑制: 奥利塔万星通过与肽聚糖前体结合,阻止它们掺入细胞壁,从而破坏细菌细胞壁的合成。

膜破坏: 它还会影响细菌膜电位,导致细胞死亡。

其合成中常用的试剂和条件包括保护基团、偶联剂和糖基化试剂。

奥利塔万星合成过程中形成的主要产物是具有修饰氨基酸和糖基化结构的中间体。

科学研究应用

奥利塔万星具有多种应用:

临床医学: 用于治疗敏感细菌引起的皮肤和皮肤结构感染。

研究: 研究其在治疗其他感染以及作为理解细胞壁生物合成的工具方面的潜力。

相似化合物的比较

奥利塔万星因其长半衰期而脱颖而出,可实现每周一次给药。类似的化合物包括万古霉素、替考拉宁和达巴万星。

请记住,奥利塔万星是我们抗菌武器库中宝贵的补充,尤其是针对耐药菌株。 如果您需要更多信息或有任何具体问题,请随时提问

属性

IUPAC Name |

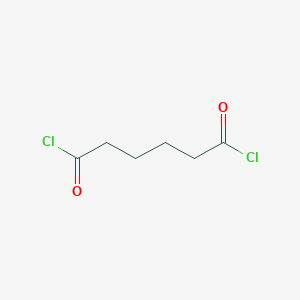

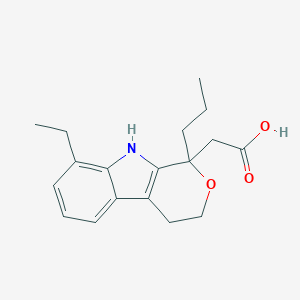

2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAXAFPOOSEKDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57816-83-8 |

Source

|

| Record name | 1-Propyl etodolac | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VC974VC57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。